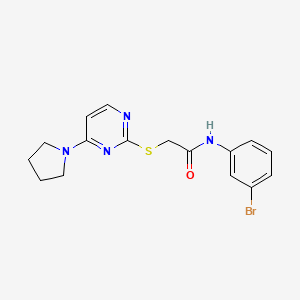

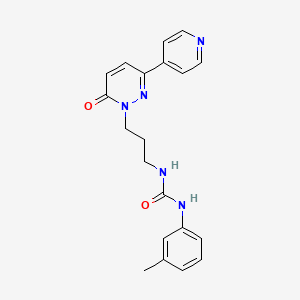

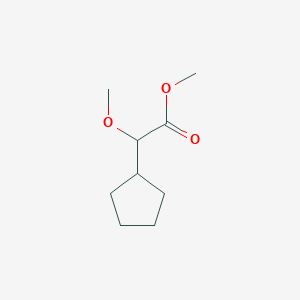

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study.

Applications De Recherche Scientifique

Antimicrobial Activity

Fluorinated derivatives of benzamides, such as 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide, have been investigated for their antimicrobial properties. For instance, studies have found that fluoro and trifluoromethyl derivatives of benzamides exhibit significant antifungal and antibacterial activities, particularly against fungi and Gram-positive microorganisms. Some derivatives also displayed activity against Gram-negative strains, suggesting a potential use in developing new antimicrobial agents (Carmellino et al., 1994).

Synthesis and Characterization

The synthesis and characterization of fluorinated benzamides have been a subject of interest in chemical research. Studies on the novel synthesis of compounds like 3-fluoro-1-aminoadamantane and its derivatives have contributed to understanding the chemical properties and potential applications of these compounds. Such research often includes detailed analyses using techniques like NMR, IR, MS, and X-ray crystallography (Anderson et al., 1988).

Molecular Interactions and Crystal Structure

The analysis of intermolecular interactions involving halogens in substituted benzanilides, which include compounds like this compound, is crucial for understanding their crystal structures and potential applications. Research in this area often focuses on weak interactions involving halogens and how they influence the packing modes in crystalline lattices, contributing to knowledge in materials science and crystallography (Chopra & Row, 2005).

Radiosynthesis and PET Imaging

Fluorinated benzamides are also significant in the field of positron emission tomography (PET) imaging. The synthesis and evaluation of fluorinated benzamide neuroleptics, such as those used in PET radiotracers, contribute to advancements in biomedical imaging and diagnostics. These compounds have been used to study various biological systems and disorders, demonstrating their importance in medical research (Mukherjee, 1991).

Propriétés

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c1-12(16,8-17-2)7-14-11(15)9-4-3-5-10(13)6-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFHSLHOZJVSSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)F)(CSC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2358025.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)